3,3-Difluoro-N,N-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-N,N-dimethylpiperidin-4-amine is a heterocyclic compound with the molecular formula C7H14F2N2 and a molecular weight of 164.20 g/mol It is a derivative of piperidine, characterized by the presence of two fluorine atoms at the 3-position and two methyl groups attached to the nitrogen atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N,N-dimethylpiperidin-4-amine typically involves the fluorination of a suitable piperidine precursor. One common method is the reaction of 3,3-difluoropiperidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the removal of fluorine atoms or the reduction of the piperidine ring.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products
Substitution: Products with various functional groups replacing the fluorine atoms.
Oxidation: N-oxides of the original compound.
Reduction: De-fluorinated or reduced piperidine derivatives.
Scientific Research Applications
3,3-Difluoro-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes
Mechanism of Action
The mechanism of action of 3,3-Difluoro-N,N-dimethylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropiperidine: Lacks the dimethylamino group, making it less versatile in certain reactions.
N,N-Dimethylpiperidin-4-amine: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
3-Fluoro-N,N-dimethylpiperidin-4-amine: Contains only one fluorine atom, leading to different chemical and biological properties.
Uniqueness
3,3-Difluoro-N,N-dimethylpiperidin-4-amine is unique due to the combination of fluorine atoms and dimethylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H14F2N2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3,3-difluoro-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C7H14F2N2/c1-11(2)6-3-4-10-5-7(6,8)9/h6,10H,3-5H2,1-2H3 |
InChI Key |
DLWKJRPXEVJOQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCNCC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.